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molecular formula C8H8BrN B8579173 3-Bromo-4-(prop-1-en-2-yl)pyridine

3-Bromo-4-(prop-1-en-2-yl)pyridine

Cat. No. B8579173
M. Wt: 198.06 g/mol
InChI Key: QOWQCISJGFIFBJ-UHFFFAOYSA-N
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Patent
US08916553B2

Procedure details

To a stirred solution of Intermediate 42A (1.25 g) in pyridine (38 mL) at 0° C. was added thionyl chloride (38.5 mL, 526.5 mmol). The reaction mixture was then stirred at room temperature overnight, quenched with saturated aqueous sodium bicarbonate solution and extracted with CH2Cl2 (2×20 mL). The combined organics were washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude material was purified by silica gel chromatography (80 g BIOTAGE® column, eluting with hexane:CH2Cl2/4:6) to provide Intermediate 42 (705 mg, 61.5% yield). MS (ES): m/z=198.1 [M+H]+. Intermediate 42 was used in the synthesis of Example 227.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
38.5 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Yield
61.5%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[C:8](O)([CH3:10])[CH3:9].S(Cl)(Cl)=O>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[C:8]([CH3:10])=[CH2:9]

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
BrC=1C=NC=CC1C(C)(C)O
Name
Quantity
38.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
38 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×20 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (80 g BIOTAGE® column, eluting with hexane:CH2Cl2/4:6)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=NC=CC1C(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 705 mg
YIELD: PERCENTYIELD 61.5%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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